Cas no 1105235-96-8 (N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide)

N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide is a sulfonamide-based compound featuring a phenoxyethylsulfamoyl moiety and an isobutyramide group. Its structure suggests potential applications in medicinal chemistry, particularly as an intermediate or bioactive molecule due to the presence of sulfonamide and amide functional groups, which are often associated with enzyme inhibition or receptor modulation. The 3,5-dimethylphenoxy group may enhance lipophilicity, influencing pharmacokinetic properties. This compound is of interest for research in drug discovery, particularly in targeting pathways involving sulfonamide-sensitive proteins. Its well-defined molecular architecture allows for precise modifications, making it a versatile candidate for further derivatization and structure-activity relationship studies.
N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide structure
1105235-96-8 structure
商品名:N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide
CAS番号:1105235-96-8
MF:C20H26N2O4S
メガワット:390.496444225311
CID:5757699
PubChem ID:30867165

N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide 化学的及び物理的性質

名前と識別子

    • N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide
    • N-[4-[2-(3,5-dimethylphenoxy)ethylsulfamoyl]phenyl]-2-methylpropanamide
    • SR-01000923054-1
    • AKOS024512501
    • F5529-0241
    • 1105235-96-8
    • N-(4-{[2-(3,5-dimethylphenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide
    • SR-01000923054
    • N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide
    • VU0646487-1
    • インチ: 1S/C20H26N2O4S/c1-14(2)20(23)22-17-5-7-19(8-6-17)27(24,25)21-9-10-26-18-12-15(3)11-16(4)13-18/h5-8,11-14,21H,9-10H2,1-4H3,(H,22,23)
    • InChIKey: KHIYVIONZSPEEF-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)NC(C(C)C)=O)(NCCOC1C=C(C)C=C(C)C=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 390.16132849g/mol
  • どういたいしつりょう: 390.16132849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 555
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 92.9Ų

N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5529-0241-10μmol
N-(4-{[2-(3,5-dimethylphenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide
1105235-96-8
10μmol
$69.0 2023-09-09
Life Chemicals
F5529-0241-40mg
N-(4-{[2-(3,5-dimethylphenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide
1105235-96-8
40mg
$140.0 2023-09-09
Life Chemicals
F5529-0241-15mg
N-(4-{[2-(3,5-dimethylphenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide
1105235-96-8
15mg
$89.0 2023-09-09
Life Chemicals
F5529-0241-5mg
N-(4-{[2-(3,5-dimethylphenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide
1105235-96-8
5mg
$69.0 2023-09-09
Life Chemicals
F5529-0241-75mg
N-(4-{[2-(3,5-dimethylphenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide
1105235-96-8
75mg
$208.0 2023-09-09
Life Chemicals
F5529-0241-100mg
N-(4-{[2-(3,5-dimethylphenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide
1105235-96-8 90%+
100mg
$248.0 2023-05-21
Life Chemicals
F5529-0241-1mg
N-(4-{[2-(3,5-dimethylphenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide
1105235-96-8
1mg
$54.0 2023-09-09
Life Chemicals
F5529-0241-20μmol
N-(4-{[2-(3,5-dimethylphenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide
1105235-96-8
20μmol
$79.0 2023-09-09
Life Chemicals
F5529-0241-5μmol
N-(4-{[2-(3,5-dimethylphenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide
1105235-96-8
5μmol
$63.0 2023-09-09
Life Chemicals
F5529-0241-3mg
N-(4-{[2-(3,5-dimethylphenoxy)ethyl]sulfamoyl}phenyl)-2-methylpropanamide
1105235-96-8
3mg
$63.0 2023-09-09

N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide 関連文献

N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamideに関する追加情報

Introduction to N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide and Its Significance in Modern Chemical Biology

N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide, a compound with the CAS number 1105235-96-8, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in drug discovery and therapeutic intervention. The presence of multiple functional groups, including a sulfamoyl moiety and a phenoxyethyl chain, contributes to its unique chemical properties and biological activities.

The sulfamoyl group, specifically located at the 4-position of the phenyl ring, plays a pivotal role in modulating the biological interactions of the molecule. Sulfamoyl derivatives are well-known for their diverse pharmacological effects, ranging from antimicrobial to anti-inflammatory properties. In the context of N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide, this group is likely involved in interactions with biological targets such as enzymes and receptors, thereby influencing its therapeutic potential.

The 3,5-dimethylphenoxy group further enhances the complexity of this compound. This aromatic moiety is often associated with increased lipophilicity and improved bioavailability, which are critical factors in drug design. The combination of these structural elements suggests that N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide may exhibit a range of biological activities that could be exploited for therapeutic purposes.

Recent advancements in chemical biology have highlighted the importance of sulfamoyl derivatives in developing novel therapeutics. Studies have demonstrated that sulfamoyl compounds can act as potent inhibitors of various enzymes involved in metabolic pathways. For instance, modifications of the sulfamoyl group have been shown to enhance binding affinity and selectivity towards target enzymes, leading to more effective pharmacological outcomes.

In addition to its potential as an enzyme inhibitor, N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide may also interact with other biological targets. The phenoxyethyl chain, for example, is known to facilitate membrane permeability and improve oral bioavailability. This structural feature could be particularly advantageous in designing drugs that require systemic delivery.

The 2-methylpropanamide moiety at the end of the molecule adds another layer of complexity. Amide groups are commonly found in bioactive molecules due to their ability to form hydrogen bonds with biological targets. This interaction can enhance the binding affinity and stability of the compound within its target environment.

Current research in chemical biology is increasingly focused on developing multifunctional compounds that can address multiple targets simultaneously. This approach is particularly relevant in treating complex diseases where multiple pathways are involved. N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide, with its diverse structural features, could be a promising candidate for such an approach.

One area of interest is the use of sulfamoyl derivatives in modulating inflammatory responses. Inflammatory processes are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. Studies have shown that sulfamoyl compounds can inhibit key enzymes involved in inflammation, such as COX-2 and LOX-5. The structural features of N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide suggest that it may have similar inhibitory effects.

Another promising application is in the field of cancer research. Sulfamoyl derivatives have been investigated for their potential to inhibit enzymes involved in tumor growth and metastasis. The ability of this compound to interact with multiple targets makes it a valuable candidate for developing novel anticancer therapies.

The synthesis and characterization of N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide represent significant advancements in synthetic chemistry and medicinal chemistry. The development of efficient synthetic routes allows for the production of this compound on a larger scale, facilitating further research and development.

In conclusion, N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide (CAS no: 1105235-96-8) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile tool for drug discovery and therapeutic intervention. As research continues to uncover new applications for sulfamoyl derivatives, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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